(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a furan ring, a hydroxymethyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of tetrahydrofuran derivatives with carbamic acid tert-butyl ester. One common method involves the use of furfural as a starting material, which undergoes hydrogenation to form tetrahydrofuran derivatives . The hydroxymethyl group can be introduced through a hydroxymethylation reaction, and the final esterification step involves the reaction with carbamic acid tert-butyl ester under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents play a crucial role in the industrial synthesis, ensuring the reactions proceed smoothly and with high selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form furan-based aldehydes and acids.
Reduction: Hydrogenation reactions can convert it into different furanic derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and the presence of catalysts are critical for achieving the desired products .
Major Products Formed
Major products formed from these reactions include furan-based aldehydes, acids, alcohols, and other substituted derivatives. These products have significant value in various chemical industries .
Scientific Research Applications
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid methyl ester
- (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid ethyl ester
- (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid isopropyl ester
Uniqueness
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to its methyl, ethyl, and isopropyl counterparts .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)oxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZUVZVPAETHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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